1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol
Overview
Description
1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chloro and fluoro substituent on the benzyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol typically involves the following steps:
Preparation of 4-Chloro-3-fluorobenzyl bromide: This intermediate is synthesized by reacting 4-chloro-3-fluorobenzyl alcohol with bromine in the presence of triphenylphosphine in dichloromethane at 0°C.
Formation of this compound: The 4-chloro-3-fluorobenzyl bromide is then reacted with pyrazole in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The pyrazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics.
Biological Research: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-1H-pyrazol-4-ol: Lacks the fluoro substituent, which may result in different electronic properties and biological activity.
1-(4-Fluorobenzyl)-1H-pyrazol-4-ol: Lacks the chloro substituent, which may affect its reactivity and binding characteristics.
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol: Similar structure but with different positioning of the chloro and fluoro groups, potentially leading to different chemical and biological properties.
Uniqueness
1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is unique due to the specific positioning of the chloro and fluoro substituents, which can influence its reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLOJJZWMRNIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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